3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a quinazolinone core, a piperidine ring, and a difluorocyclobutane moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine ring, and the attachment of the difluorocyclobutane group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the piperidine or quinazolinone rings.
Scientific Research Applications
3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one include other quinazolinone derivatives, piperidine-containing molecules, and difluorocyclobutane analogs.
Uniqueness
What sets this compound apart is its combination of the quinazolinone core, piperidine ring, and difluorocyclobutane group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C20H23F2N3O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C20H23F2N3O2/c1-13-23-17-5-3-2-4-16(17)19(27)25(13)12-14-6-8-24(9-7-14)18(26)15-10-20(21,22)11-15/h2-5,14-15H,6-12H2,1H3 |
InChI Key |
DFCKMXWMFPQTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4CC(C4)(F)F |
Origin of Product |
United States |
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